4-Fluorocyclohexanone
Overview
Description
4-Fluorocyclohexanone is a chemical compound with the molecular formula C6H9FO . It has a molecular weight of 116.14 . This compound is used for research and development purposes .
Synthesis Analysis
A method for synthesizing 4-Fluorocyclohexanone involves the reaction of 1, 4-cyclohexanedione monoethylene ketal and a fluorinating agent under alkaline conditions .Molecular Structure Analysis
The molecular structure of 4-Fluorocyclohexanone is represented by the formula C6H9FO .Scientific Research Applications
Conformational Studies and Molecular Interactions
- Research on 2-Fluorocyclohexanone, closely related to 4-Fluorocyclohexanone, shows its conformational behavior in solution, with the equatorial form being more prevalent. This understanding is critical in the study of molecular interactions and macroscopic properties of such compounds (Silva et al., 2014).
- Theoretical studies on structural modifications in 2-fluorocyclohexanone offer insights into how simple changes can affect conformational stability and, consequently, physicochemical and biological properties (Martins et al., 2017).
Photolysis and Chemical Kinetics
- Gas-phase photolysis of 2-fluorocyclohexanone, a compound structurally similar to 4-fluorocyclohexanone, has been studied, revealing insights into chemical kinetics and reaction pathways (Pritchard & Gute, 1978).
Conformational Equilibrium Analysis
- The equilibrium constant of 4-fluoro cyclohexanone has been determined, which is significant for understanding the molecular behavior in different environments (Lichanot et al., 1978).
NMR and Spectroscopic Studies
- Nuclear magnetic resonance studies have been conducted on α-fluorocyclohexanone, which offer insights into conformational equilibria crucial for chemical and pharmaceutical research (Pan & Stothers, 1967).
Gauche Effect and Molecular Interactions
- A study evaluating the gauche effect in 2-fluorocyclohexanone analogs has implications for understanding molecular interactions in heterocyclic compounds (Silva et al., 2020).
Fluorination andChemical Transformations
- The process of fluorination and its effects on cyclohexanols, including compounds structurally related to 4-fluorocyclohexanone, provides valuable information for chemical synthesis and modification techniques (Mange & Middleton, 1989).
Synthesis and Characterization of Derivatives
- Synthesis of 4-Fluorocyclohexa-2,5-dienone derivatives and their high yield production illustrates the potential for creating valuable compounds in medicinal chemistry and material science (Stavber, Jereb, & Zupan, 1999).
Photophysical Properties and Molecular Synthesis
- Research on the synthesis and photophysical properties of derivatives from ynamides bearing fluorophores, including those related to 4-fluorocyclohexanone, provides insights into their potential applications in molecular probes and fluorescence studies (Philippe et al., 2022).
Material Science and Polymer Chemistry
- The study on novel polyurethanes based on 2,6-bis(4-hydroxybenzylidene) cyclohexanone hard segments showcases the application of cyclohexanone derivatives in the development of new materials with unique properties (Raghu et al., 2007).
Safety And Hazards
When handling 4-Fluorocyclohexanone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-fluorocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSAMIAUWCFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475541 | |
Record name | 4-fluorocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocyclohexanone | |
CAS RN |
68223-64-3 | |
Record name | 4-fluorocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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